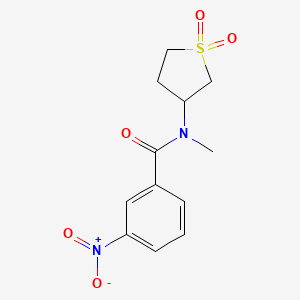![molecular formula C16H11Cl2NO2 B2701079 5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole CAS No. 478066-22-7](/img/structure/B2701079.png)
5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . Unfortunately, specific information about the molecular structure of “5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole” is not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined through experimental testing. Unfortunately, specific physical and chemical properties for “5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole” are not available in the literature .科学的研究の応用
Chemical Synthesis and Structural Analysis :
- Isoxazole compounds, including derivatives similar to "5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole," have been studied for their chemical synthesis processes and lithiation reactions. For example, Micetich and Chin (1970) explored the preparation and lithiation of 3,5-disubstituted isoxazoles, showing the formation of 4-lithio derivatives, which are crucial intermediates in organic synthesis (Micetich & Chin, 1970).
- The crystal structure of isoxazole derivatives has also been a subject of study, as in the research by Al-Hourani et al. (2015), who analyzed the structures of tetrazole derivatives through X-ray crystallography (Al-Hourani et al., 2015).
Biological Activity and Pharmacological Applications :
- Isoxazole compounds have been investigated for their biological activities. For instance, Tai et al. (2002) studied the controlled-release formulations based on Hymexazol, an isoxazole derivative, for fungicidal effects (Tai et al., 2002).
- Vitale et al. (2013) synthesized a novel family of diarylisoxazoles and evaluated them as selective cyclooxygenase-1 (COX-1) inhibitors, indicating potential applications in anti-inflammatory and antiplatelet therapies (Vitale et al., 2013).
- Krogsgaard‐Larsen et al. (1991) developed novel excitatory amino acid receptor antagonists based on the isoxazole amino acid AMPA, demonstrating the potential for neuroprotection and the treatment of neurological disorders (Krogsgaard‐Larsen et al., 1991).
Material Science and Polymer Chemistry :
- The incorporation of isoxazole moieties into polymers for controlled release and other material science applications has been explored. For example, the study by Tai et al. (2002) on fungicidal copolymers highlights this application (Tai et al., 2002).
Molecular Docking and Drug Design :
- Molecular docking studies, such as those conducted by Al-Hourani et al. (2015), provide insights into the potential interactions of isoxazole derivatives with biological targets, which is crucial for drug design and development (Al-Hourani et al., 2015).
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound. Unfortunately, specific safety and hazard information for “5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole” is not available in the literature .
将来の方向性
The future directions for research on “5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole” could include further studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, potential applications of the compound in various fields could be explored .
特性
IUPAC Name |
5-[(3,4-dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-14-7-6-12(8-15(14)18)20-10-13-9-16(19-21-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJWUJNUDAOSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


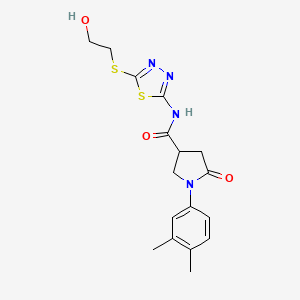
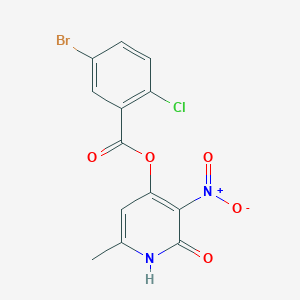
![(S)-2-[(tert-Butyloxycarbonyl)amino]propanethioic acid](/img/structure/B2701001.png)
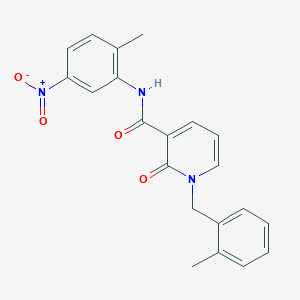
methanone](/img/structure/B2701003.png)
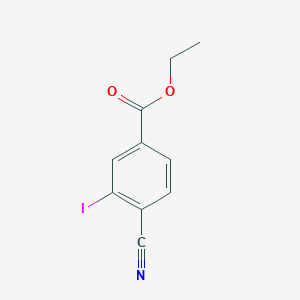
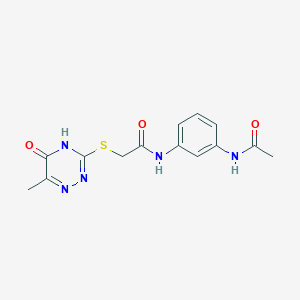
![(3-Fluoro-4-methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2701009.png)
![N-(4-acetamidophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701010.png)
![Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2701012.png)
![N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2701013.png)
![1-Azaspiro[4.6]undecan-4-ol](/img/structure/B2701014.png)
